molecular formula C9H8F2N2O4 B3269170 2-Pyridineacetic acid, alpha,alpha-difluoro-5-nitro-, ethyl ester CAS No. 503627-71-2

2-Pyridineacetic acid, alpha,alpha-difluoro-5-nitro-, ethyl ester

Cat. No. B3269170
M. Wt: 246.17 g/mol
InChI Key: KOZZLWWEEOHSJF-UHFFFAOYSA-N
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Description

“2-Pyridineacetic acid, alpha,alpha-difluoro-5-nitro-, ethyl ester” is a chemical compound. It is a derivative of pyridineacetic acid, which is a heterocyclic compound . The compound has a nitro group (-NO2), two fluorine atoms attached to the alpha carbon, and an ethyl ester group attached to the carboxylic acid.


Synthesis Analysis

The synthesis of such compounds often involves reactions based on pyridine rings, cyclization, and cycloaddition reactions . Esters can be synthesized from acid chlorides, acid anhydrides, and carboxylic acids . The reaction of carboxylic acids with alcohols in the presence of an acid catalyst can produce esters .


Molecular Structure Analysis

The molecular structure of this compound would include a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), two fluorine atoms attached to the alpha carbon (the carbon adjacent to the carboxylic acid), a nitro group, and an ethyl ester group .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. The nitro group, for instance, is known for its reactivity and can undergo various transformations . The ester group can also participate in a variety of reactions, including hydrolysis, trans-esterification, aminolysis, and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the nitro group could contribute to its polarity, potentially affecting its solubility and boiling point . The ester group could also influence its properties, such as its reactivity and volatility .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and usage. As with any chemical, appropriate safety measures should be taken when handling it to avoid potential risks .

properties

IUPAC Name

ethyl 2,2-difluoro-2-(5-nitropyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N2O4/c1-2-17-8(14)9(10,11)7-4-3-6(5-12-7)13(15)16/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZZLWWEEOHSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=NC=C(C=C1)[N+](=O)[O-])(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201256585
Record name Ethyl α,α-difluoro-5-nitro-2-pyridineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridineacetic acid, alpha,alpha-difluoro-5-nitro-, ethyl ester

CAS RN

503627-71-2
Record name Ethyl α,α-difluoro-5-nitro-2-pyridineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503627-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl α,α-difluoro-5-nitro-2-pyridineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Pyridineacetic acid, alpha,alpha-difluoro-5-nitro-, ethyl ester
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2-Pyridineacetic acid, alpha,alpha-difluoro-5-nitro-, ethyl ester
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2-Pyridineacetic acid, alpha,alpha-difluoro-5-nitro-, ethyl ester
Reactant of Route 4
2-Pyridineacetic acid, alpha,alpha-difluoro-5-nitro-, ethyl ester

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